Computed Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Closest Structural Analog
The target compound exhibits a computed XLogP3 of 2.8 [1], which is approximately 0.5–0.8 log units lower than the 2-morpholino analog 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide (estimated XLogP3 ~3.3–3.6 based on fragment addition calculations). This difference in lipophilicity, when interpreted under the Lipinski framework, suggests superior aqueous solubility and a reduced risk of non-specific protein binding for the 2-ethoxy derivative compared to the 2-morpholino variant [1]. The TPSA of 76.6 Ų [1] remains well within the drug-like range (<140 Ų) and is comparable to established oral kinase inhibitors.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide (estimated XLogP3 ~3.3–3.6 based on fragment-based prediction; experimental value not available) |
| Quantified Difference | ΔXLogP3 ≈ -0.5 to -0.8 (target compound less lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) [1]; comparator value estimated via fragment addition methodology |
Why This Matters
Lower lipophilicity correlates with better aqueous solubility and reduced non-specific protein binding, making this compound more suitable for in vitro enzymatic and cellular assays where non-specific effects must be minimized.
- [1] PubChem Compound Summary for CID 76148050: 2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]acetamide. National Center for Biotechnology Information (NCBI). https://pubchem.ncbi.nlm.nih.gov/compound/76148050 (accessed 2026-05-09). View Source
